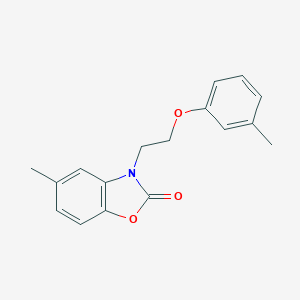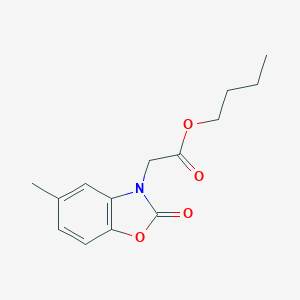![molecular formula C23H26N2O3S B285818 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide, also known as MSNH, is a chemical compound that has been extensively studied for its potential therapeutic applications. MSNH belongs to the class of sulfonylurea compounds, which are known for their hypoglycemic effects.
Mécanisme D'action
The exact mechanism of action of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide is not fully understood. However, it is believed to act by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in insulin secretion, which results in a decrease in blood glucose levels. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has also been shown to inhibit the activity of inflammatory cytokines and reduce the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been shown to have hypoglycemic effects in animal models. It has also been shown to reduce inflammation and inhibit the growth of cancer cells. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential therapeutic applications. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has also been found to be well-tolerated in animal studies, which makes it a potential candidate for further research. However, there are also some limitations to using 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide in lab experiments. The exact mechanism of action of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide is not fully understood, which makes it difficult to optimize its therapeutic potential. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has also not been extensively studied in human trials, which makes it difficult to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide. One direction is to further investigate its potential therapeutic applications for the treatment of diabetes, cancer, and inflammation. Another direction is to optimize the synthesis method of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide to achieve higher yields and purity. Additionally, more research is needed to determine the safety and efficacy of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide in human trials. Finally, further studies are needed to elucidate the exact mechanism of action of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide, which will help to optimize its therapeutic potential.
In conclusion, 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide is a sulfonylurea compound that has been extensively studied for its potential therapeutic applications. It has been found to have hypoglycemic effects, reduce inflammation, and inhibit the growth of cancer cells. While there are some limitations to using 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide in lab experiments, there are also several future directions for research on this compound. Further research on 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide may lead to the development of new treatments for diabetes, cancer, and inflammation.
Méthodes De Synthèse
The synthesis of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylamine followed by the reaction of the resulting product with 6-aminohexanoic acid. The final product obtained is 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide. The synthesis of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been extensively studied for its potential therapeutic applications. It has been found to have hypoglycemic effects, which makes it a potential candidate for the treatment of diabetes. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has also been studied for its potential anti-inflammatory and anti-cancer properties. 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C23H26N2O3S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
6-[(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylhexanamide |
InChI |
InChI=1S/C23H26N2O3S/c1-18-13-15-20(16-14-18)29(27,28)24-17-6-2-3-12-23(26)25-22-11-7-9-19-8-4-5-10-21(19)22/h4-5,7-11,13-16,24H,2-3,6,12,17H2,1H3,(H,25,26) |
Clé InChI |
JXBGVMOKWGNZAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)


![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)